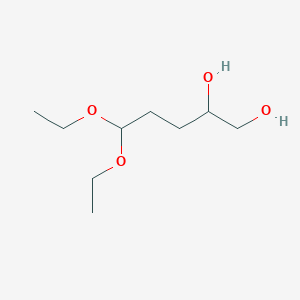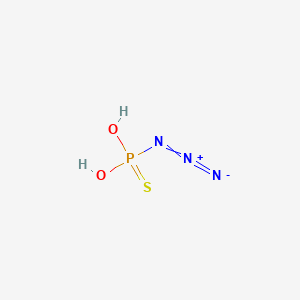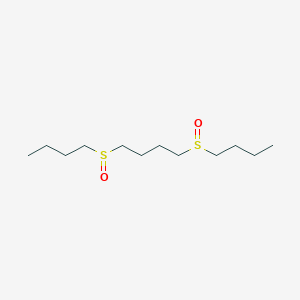
1,4-Di(butane-1-sulfinyl)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(butylsulfinyl)butane is an organic compound with the molecular formula C12H26O2S2. It is characterized by the presence of two butylsulfinyl groups attached to a butane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(butylsulfinyl)butane can be synthesized through the oxidation of 1,4-bis(butylthio)butane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfinyl groups .
Industrial Production Methods: While specific industrial production methods for 1,4-Bis(butylsulfinyl)butane are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(butylsulfinyl)butane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl groups to sulfonyl groups.
Reduction: Reduction reactions can revert the sulfinyl groups back to thioether groups.
Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products Formed:
Oxidation: 1,4-Bis(butylsulfonyl)butane.
Reduction: 1,4-Bis(butylthio)butane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(butylsulfinyl)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,4-Bis(butylsulfinyl)butane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity. The sulfinyl groups can interact with various molecular targets, including enzymes and proteins, potentially affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve redox reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
- 1,4-Bis(butylthio)butane
- 1,4-Bis(butylsulfonyl)butane
- 1,4-Bis(tert-butylsulfinyl)butane
Comparison: 1,4-Bis(butylsulfinyl)butane is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity compared to thioether or sulfonyl analogs. The sulfinyl groups offer a balance between stability and reactivity, making the compound versatile for various applications. In contrast, thioether compounds are more prone to oxidation, while sulfonyl compounds are more stable but less reactive .
Propiedades
Número CAS |
34757-37-4 |
|---|---|
Fórmula molecular |
C12H26O2S2 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
1,4-bis(butylsulfinyl)butane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-9-15(13)11-7-8-12-16(14)10-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
CZFHAFAQIJDRMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)CCCCS(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


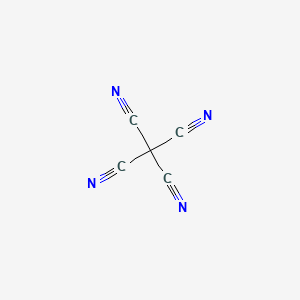
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
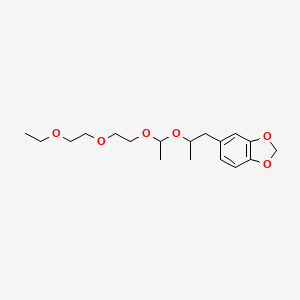
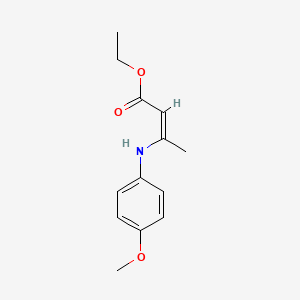

![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
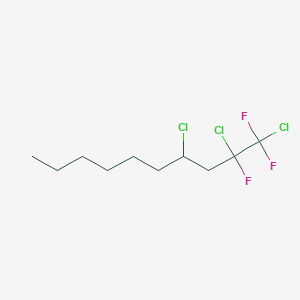
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

